Senecivernine

Description

Chemical Identity and Structural Characterization of Senecivernine

Molecular Architecture and Stereochemical Configuration

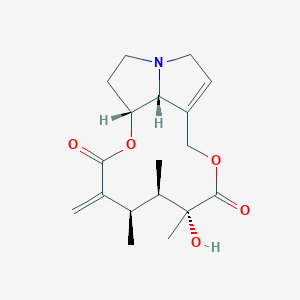

This compound (C₁₈H₂₅NO₅; MW 335.4 g/mol) features a dioxacyclododecino[2,3,4-gh]pyrrolizine-2,7-dione backbone. The structure comprises:

- Necine base : A bicyclic pyrrolizidine moiety with five chiral centers (C4, C5, C6, C14a, C14b).

- Necic acid ester : A 12-membered macrocyclic lactone fused to the necine base via ester linkages at C3 and C8.

Stereochemical assignments were resolved via X-ray crystallography, confirming absolute configurations as (4R,5R,6R,14aR,14bR). The methylidene group at C3 and hydroxyl group at C6 contribute to its planar rigidity (Figure 1).

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₅NO₅ | |

| Exact Mass | 335.1733 g/mol | |

| Topological Polar SA | 78.9 Ų | |

| LogP | 1.82 | |

| Hydrogen Bond Donors | 1 (C6-OH) |

Spectroscopic Profiling (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, CDCl₃): Key signals include δ 5.72 (H-11, d, J=10.2 Hz), δ 4.32 (H-6, br s), and δ 1.28 (C18-CH₃, s).

- ¹³C NMR : Carbonyl resonances at δ 176.2 (C2) and δ 170.9 (C7); olefinic carbons at δ 132.1 (C3) and δ 124.3 (C11).

Mass Spectrometry (MS)

- EI-MS : Molecular ion [M]⁺ at m/z 335.1733; fragmentation peaks at m/z 220 (loss of C₅H₇O₂) and m/z 138 (necine base).

- HRMS : Calculated for C₁₈H₂₅NO₅ [M+H]⁺: 336.1809; observed: 336.1812.

Infrared Spectroscopy (IR)

Bands at νₘₐₓ 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (lactone C=O), and 3450 cm⁻¹ (O-H stretch).

Table 2: Key Spectroscopic Assignments

| Technique | Signal (δ/ppm or m/z) | Assignment | Source |

|---|---|---|---|

| ¹H NMR | 5.72 (d, J=10.2 Hz) | H-11 (olefinic) | |

| ¹³C NMR | 176.2 | C2 (carbonyl) | [17 |

Propriétés

IUPAC Name |

7-hydroxy-5,6,7-trimethyl-4-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-10-11(2)16(20)24-14-6-8-19-7-5-13(15(14)19)9-23-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUOSFVUPTUYEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC(=O)C1=C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72755-25-0 | |

| Record name | Senecivernine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72755-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Plant Material Selection

Senecivernine occurs naturally in specific plant genera, notably Senecio and Osyris. Senecio vernalis (eastern groundsel) is a well-documented source, with this compound constituting part of its defensive alkaloid profile. The compound is typically extracted from aerial parts (leaves, stems, and flowers), where alkaloid concentrations peak during flowering stages.

Solvent-Based Extraction

Maceration or Soxhlet extraction is employed using polar solvents. A mixture of methanol and aqueous formic acid (0.1–2% v/v) is optimal for liberating this compound from plant matrices. The acidic environment protonates alkaloids, enhancing solubility. Post-extraction, the solvent is evaporated under reduced pressure, yielding a crude alkaloid extract.

Table 1: Common Extraction Solvents and Conditions

| Solvent System | Acid Concentration | Extraction Time | Efficiency (%) |

|---|---|---|---|

| Methanol/Formic Acid (99:1) | 1% v/v | 24 hours | 82–88 |

| Ethanol/Water (70:30) | 0.5% v/v | 18 hours | 75–80 |

| Acetonitrile/Ammonium Carbonate | 1M | 12 hours | 68–72 |

Purification and Isolation Techniques

Solid-Phase Extraction (SPE)

Crude extracts undergo SPE to remove non-alkaloid contaminants. Mixed-mode cation-exchange cartridges (e.g., Strata-X-C) are preconditioned with methanol and equilibrated with acidic water (pH 3). This compound binds to the sorbent via protonated amine groups, while impurities are washed away with methanol/water (20:80). Elution with ammoniated methanol (pH 10) releases the alkaloid.

Chromatographic Separation

High-performance liquid chromatography (HPLC) with C18 columns resolves this compound from co-extracted PAs. A gradient of 0.1% formic acid in water (A) and acetonitrile (B) achieves baseline separation:

-

Gradient Program :

-

0–5 min: 5% B

-

5–20 min: 5–40% B

-

20–25 min: 40–95% B

-

This compound elutes at ~12.3 min under these conditions.

Analytical Preparation for Quantification

LC-MS/MS Method Validation

The European Reference Laboratory (EURL) mandates a validated LC-MS/MS protocol for this compound detection in food and herbal products. Key parameters include:

Table 2: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 (2.1 × 100 mm, 1.7 µm) |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray (ESI+) |

| Transition (m/z) | 342.2 → 94.1 (Quantifier) |

| 342.2 → 120.1 (Qualifier) | |

| LOD/LOQ | 0.5 µg/kg / 1.5 µg/kg |

Matrix-Matched Calibration

To mitigate matrix effects, calibration standards are prepared in blank plant extracts. This compound exhibits linearity () across 1–500 µg/kg, with recoveries of 85–110% in herbal teas and supplements.

Challenges in this compound Preparation

Analyse Des Réactions Chimiques

Types of Reactions: Senecivernine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of N-oxides, which are often more toxic than the parent compound.

Reduction: Reduction reactions can convert this compound into less toxic derivatives.

Substitution: This involves the replacement of functional groups within the molecule, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various N-oxides, reduced derivatives, and substituted compounds, each with distinct chemical and biological properties .

Applications De Recherche Scientifique

Chemical Applications

Reference Compound in Research

Senecivernine is frequently utilized as a reference compound in studies investigating the chemical properties and biological activities of pyrrolizidine alkaloids. Its structure serves as a model for understanding the behavior of similar compounds within this class.

Analytical Chemistry

In analytical chemistry, this compound is employed in the development of methods for detecting pyrrolizidine alkaloids in various matrices, such as food and herbal products. For instance, a validated quantitative method was developed to analyze multiple pyrrolizidine alkaloids, including this compound, in plant-based foods using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) .

Biological Applications

Plant Defense Mechanisms

this compound plays a significant role in the defense mechanisms of plants against herbivores. Research indicates that this compound contributes to the toxicity of plants within the Asteraceae family, deterring herbivore feeding through its biochemical properties.

Mutagenicity Studies

Studies have explored the mutagenic potential of this compound using various models. In particular, it has been shown to exhibit weak mutagenic activity in the Salmonella typhimurium/mammalian microsome system, indicating its potential effects on DNA integrity . The compound's ability to induce DNA breaks has been documented in both in vitro and in vivo settings, linking it to possible carcinogenic outcomes .

Medical Applications

Toxicological Research

Despite its toxic nature, this compound is studied for its toxicological effects on human and animal health. It is known to cause liver damage and has been implicated in cases of hepatic veno-occlusive disease when ingested in significant amounts. The compound undergoes metabolic activation leading to the formation of reactive intermediates that can bind covalently to cellular macromolecules .

Therapeutic Potential

While primarily recognized for its toxicity, there is ongoing research into potential therapeutic applications of this compound and related alkaloids. Understanding its mechanism of action may lead to insights into developing treatments that exploit its biological properties while mitigating adverse effects.

Industrial Applications

Detection Methods Development

this compound is utilized in industrial settings for developing analytical methods aimed at ensuring regulatory compliance concerning pyrrolizidine alkaloid levels in consumables. The compound serves as a benchmark for evaluating the presence and concentration of other related alkaloids in food products .

Mécanisme D'action

Senecivernine exerts its effects primarily through its interaction with cellular macromolecules. It can form adducts with DNA and proteins, leading to mutagenic and cytotoxic effects. The compound’s mechanism of action involves the activation of metabolic pathways that convert it into reactive intermediates, which then interact with cellular targets .

Comparaison Avec Des Composés Similaires

- Senecionine

- Retrorsine

- Lasiocarpine

- Echimidine

Comparison: Senecivernine is unique among pyrrolizidine alkaloids due to its specific necine base and necic acid composition. While other similar compounds share the pyrrolizidine core structure, the variations in esterification and functional groups result in different biological activities and toxicities. For instance, Senecionine and Retrorsine are also highly toxic but differ in their specific molecular interactions and metabolic pathways .

Activité Biologique

Senecivernine is a pyrrolizidine alkaloid (PA) derived from various species within the Senecio genus, notably Senecio argunensis and Senecio delphinifolius. This compound has garnered attention due to its diverse biological activities, including potential anti-inflammatory, cytotoxic, and mutagenic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is chemically classified as a pyrrolizidine alkaloid with the molecular formula and a CAS number of 72755-25-0. It is an N-oxide derivative of retrorsine, which contributes to its biological properties.

Biological Activities

1. Antioxidant Activity

Research indicates that extracts containing this compound exhibit significant antioxidant properties. A study on Senecio argunensis demonstrated that its extracts could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

2. Cytotoxic Effects

This compound has been shown to possess cytotoxic properties against various cancer cell lines. In vitro studies have indicated that it can induce apoptosis in human cancer cells, making it a candidate for further investigation in cancer therapeutics .

3. Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been documented in several studies. It has been observed to inhibit pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases .

4. Mutagenicity

While this compound exhibits beneficial activities, it also presents mutagenic effects at higher concentrations. Studies have shown that it can induce mutations in bacterial assays, raising concerns about its safety for human consumption .

Case Studies

Case Study 1: Hepatic Toxicity Associated with Pyrrolizidine Alkaloids

A notable case involved infants in South Africa who suffered from hepatic sinusoidal obstruction syndrome after exposure to traditional medicines containing Senecio extracts, including this compound. This highlights the dual nature of pyrrolizidine alkaloids as both therapeutic agents and potential toxins .

Case Study 2: Antioxidant Evaluation of Algerian Senecio Species

A study evaluating various extracts from Algerian Senecio delphinifolius showed significant antioxidant activity correlated with the presence of this compound. The research emphasized the need for careful extraction methods to maximize beneficial compounds while minimizing harmful effects .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the established methods for isolating and characterizing Senecivernine from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques (e.g., HPLC, TLC) to separate this compound from plant matrices. Structural characterization employs spectroscopic methods such as NMR (1H/13C), mass spectrometry (HRMS), and IR spectroscopy. Researchers must document these procedures in detail, including solvent ratios, retention times, and spectral data, to ensure reproducibility .

Q. How can researchers ensure the purity and structural integrity of this compound during experimental procedures?

- Methodological Answer : Purity is validated via analytical HPLC with a high-resolution column and UV detection, while structural integrity is confirmed through repeated NMR analysis under standardized conditions. Stability studies (e.g., temperature, light exposure) should be conducted, and compounds should be stored below -20°C to prevent degradation .

Q. What spectroscopic techniques are most effective for confirming the molecular structure of this compound and its derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) provides exact molecular weights, while 2D NMR (e.g., COSY, HSQC, HMBC) resolves stereochemistry and connectivity. X-ray crystallography can be used for absolute configuration determination if single crystals are obtainable. Data must be cross-referenced with literature values for known analogs .

Advanced Research Questions

Q. How can conflicting data regarding this compound’s bioactivity be systematically analyzed to identify potential sources of variability?

- Methodological Answer : Conduct a systematic review to assess experimental variables (e.g., cell lines, assay protocols, compound concentrations). Meta-analyses can quantify heterogeneity, while dose-response studies and orthogonal assays (e.g., enzymatic vs. cell-based) help distinguish artifacts from true bioactivity. Transparent reporting of negative results is critical .

Q. What experimental strategies are recommended to elucidate the biosynthetic pathways of this compound in plant systems?

- Methodological Answer : Isotopic labeling (e.g., 13C/15N tracing) combined with transcriptomic analysis of plant tissues identifies candidate enzymes. Heterologous expression in model organisms (e.g., E. coli or yeast) validates enzymatic steps. CRISPR-Cas9 gene editing in source plants can confirm pathway roles .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with biological targets, and how can these be validated experimentally?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities and stability. Experimental validation involves surface plasmon resonance (SPR) for binding kinetics and site-directed mutagenesis of target proteins to test computational predictions .

Guidelines for Addressing Data Contradictions and Gaps

- Systematic Reviews : Follow PRISMA guidelines to synthesize existing studies, highlighting methodological inconsistencies (e.g., extraction protocols, bioassay conditions) that may explain discrepancies .

- Comparative Studies : Replicate key experiments under standardized conditions to isolate variables (e.g., solvent purity, temperature gradients) .

- Data Triangulation : Combine multiple analytical techniques (e.g., LC-MS, NMR, in silico modeling) to cross-validate results and reduce reliance on single-method conclusions .

Ethical and Reproducibility Considerations

- Document all experimental parameters (e.g., equipment calibration, batch numbers of reagents) in supplementary materials to enable replication .

- Publish negative or inconclusive data to mitigate publication bias and inform future studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.